molecular formula C28H29N5O3S B11979494 1-((5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide

1-((5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide

Cat. No.: B11979494
M. Wt: 515.6 g/mol
InChI Key: CSUCVTGLYRAXTK-JLPGSUDCSA-N
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Description

1-((5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring, the pyrazole ring, and the piperidine ring. Each step requires specific reagents and conditions:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of a thiourea derivative with a haloketone under acidic conditions.

    Formation of the Pyrazole Ring: This involves the condensation of a hydrazine derivative with a 1,3-diketone under basic conditions.

    Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of a pyridine derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving heterocyclic compounds.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity. The thiazole and pyrazole rings could play a crucial role in binding to these targets, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(4-ethoxy-3-methylphenyl)-1H-pyrazole: Similar in structure but lacks the thiazole and piperidine rings.

    4-Oxo-4,5-dihydro-1,3-thiazole-2-carboxamide: Contains the thiazole ring but lacks the pyrazole and piperidine rings.

    4-Piperidinecarboxamide: Contains the piperidine ring but lacks the thiazole and pyrazole rings.

Uniqueness

The uniqueness of 1-((5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide lies in its combination of multiple heterocyclic rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H29N5O3S

Molecular Weight

515.6 g/mol

IUPAC Name

1-[(5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C28H29N5O3S/c1-3-36-23-10-9-20(15-18(23)2)25-21(17-33(31-25)22-7-5-4-6-8-22)16-24-27(35)30-28(37-24)32-13-11-19(12-14-32)26(29)34/h4-10,15-17,19H,3,11-14H2,1-2H3,(H2,29,34)/b24-16-

InChI Key

CSUCVTGLYRAXTK-JLPGSUDCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5)C

Origin of Product

United States

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